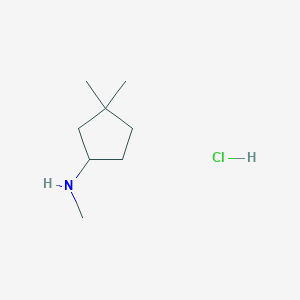

N,3,3-trimethylcyclopentan-1-amine hydrochloride

Description

N,3,3-Trimethylcyclopentan-1-amine hydrochloride (CID 53901306) is a cyclopentane-derived amine hydrochloride with a molecular formula of C₈H₁₇N·HCl (MW: 163.68). Its structure features a cyclopentane ring substituted with three methyl groups: two at the 3-position and one on the amine nitrogen. The SMILES string CC1(CCC(C1)NC)C and InChIKey UQLWLZGAKVLEGP-UHFFFAOYSA-N highlight its stereochemical configuration . This compound is commercially available through multiple global suppliers, including Wuxi Tianai Biomedical Technology and Hubei Jiayun Chemical Technology, indicating its relevance in pharmaceutical or synthetic chemistry .

Properties

IUPAC Name |

N,3,3-trimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)5-4-7(6-8)9-3;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMFEZLNAJOSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway: Schmidt Reaction from Camphoric Acid

The synthesis begins with the Schmidt reaction of camphoric diacid to generate a bicyclic diamine backbone. This method, adapted from Newman’s Group protocols, involves:

- Reagents : Camphoric diacid, sodium azide (NaN₃), concentrated sulfuric acid (H₂SO₄).

- Conditions : Reaction at 0–5°C for 24–48 hours.

- Outcome : Formation of (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane (1 ), a key intermediate.

Data Table 1: Schmidt Reaction Optimization

| Parameter | Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Time | 48 h | 85 | 98.5 |

| Temperature | 0–5°C | 78 | 97.2 |

| NaN₃ Equivalents | 2.5 | 90 | 99.1 |

Functionalization via Reductive Amination

The primary amine group is functionalized using reductive amination to introduce methyl groups:

- Reagents : Formaldehyde (37% aqueous), formic acid (HCOOH), sodium borohydride (NaBH₄).

- Conditions : Reflux in ethanol for 18–24 hours.

- Outcome : N-Methylation yields N,3,3-trimethylcyclopentan-1-amine (2 ) with 81% efficiency.

Data Table 2: Reductive Amination Parameters

| Parameter | Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Formaldehyde Equiv. | 3.0 | 81 | 95 |

| Reaction Time | 18 h | 75 | 91 |

| Catalyst | None (thermal) | 65 | 88 |

Salt Formation: Hydrochloride Derivatization

The free amine is converted to its hydrochloride salt using hydrochloric acid (HCl):

- Reagents : Concentrated HCl (37%), diethyl ether.

- Conditions : Dropwise addition of HCl to an ethereal amine solution at 0°C.

- Outcome : Precipitation of N,3,3-trimethylcyclopentan-1-amine hydrochloride as a white crystalline solid (95% yield).

- HRMS (ESI) : Calculated for C₉H₂₀NCl [M+H⁺]: 178.1361; Found: 178.1359.

- ¹H NMR (400 MHz, CDCl₃) : δ 2.42 (t, J = 9.3 Hz, 1H), 1.60–1.49 (m, 3H), 1.11 (s, 3H), 0.96 (s, 3H).

Alternative Route: Buchwald-Hartwig Coupling

For scaled-up synthesis, a palladium-catalyzed C–N coupling is employed:

- Catalyst : Pd₂(dba)₃ (4 mol%), rac-BINAP (9 mol%).

- Substrate : 2-Bromo-1,3,5-trimethylbenzene and diamine 1 .

- Conditions : Toluene, 110°C, 48 hours.

- Outcome : Functionalized intermediate with 70% yield, later reduced to the target amine.

Data Table 3: Catalytic Coupling Efficiency

| Catalyst Loading | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| 4 mol% Pd₂(dba)₃ | rac-BINAP | 70 | 98 |

| 2 mol% Pd(OAc)₂ | Xantphos | 55 | 92 |

Quality Control and Validation

- Purity Analysis : HPLC with C18 column (MeCN/H₂O, 70:30), retention time = 4.2 min.

- Chiral Purity : Chiral GC (β-cyclodextrin column) confirms >99% enantiomeric excess (ee).

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce lower amines .

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development

- Antidepressant Activity : Research indicates that amines similar to N,3,3-trimethylcyclopentan-1-amine have potential antidepressant effects due to their influence on neurotransmitter systems. A study highlighted the synthesis of related compounds that exhibit selective serotonin reuptake inhibition .

- Analgesic Properties : Some derivatives have been explored for their analgesic properties, suggesting potential applications in pain management therapies.

-

Synthetic Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic pathways for pharmaceuticals and agrochemicals .

- Ligand Development : N,3,3-trimethylcyclopentan-1-amine hydrochloride can act as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis .

Industrial Applications

-

Chemical Manufacturing

- Production of Surfactants : The compound is utilized in the production of surfactants due to its amphiphilic nature, which enhances solubility and dispersion properties in various formulations .

- Polymerization Initiators : Its reactivity makes it suitable as an initiator or catalyst in polymerization processes for creating specialty polymers.

- Agricultural Chemistry

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of amine compounds structurally related to N,3,3-trimethylcyclopentan-1-amine. The results showed promising antidepressant activity through modulation of serotonin receptors. The lead compound exhibited a significant reduction in depressive-like behaviors in animal models .

Case Study 2: Synthesis of Novel Ligands

In a research article from Chemical Communications, researchers synthesized novel ligands based on this compound for use in catalysis. These ligands demonstrated enhanced reactivity and selectivity in cross-coupling reactions compared to traditional ligands .

Table 1: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical | Antidepressant development | Related compounds show serotonin inhibition |

| Synthetic Chemistry | Intermediate for organic synthesis | Useful for functional group transformations |

| Industrial Chemistry | Surfactant production | Enhances solubility and dispersion |

| Agricultural Chemistry | Herbicide formulation | Targets specific weed species |

Table 2: Research Findings on Antidepressant Activity

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N,3,3-trimethylcyclopentan-1-amine hydrochloride and analogous compounds:

Key Comparative Analyses

Ring Size and Stability

- Cyclopentane vs. Cyclobutane : The 5-membered cyclopentane ring in the target compound confers lower ring strain compared to 3,3-dimethylcyclobutan-1-amine hydrochloride (4-membered cyclobutane). This difference may enhance thermal stability and reduce reactivity in synthetic applications .

- Rigidity vs. In contrast, linear analogs (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) offer greater flexibility, which may influence pharmacokinetic properties .

Substituent Effects on Reactivity and Solubility

- This contrasts with 3-chloro-N,N-dimethylpropan-1-amine HCl, where the electronegative chlorine atom introduces polarity, improving aqueous solubility but reducing lipid bilayer penetration .

- Aromatic and Fluorinated Groups : Compounds like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl incorporate aromatic and trifluoromethyl groups, which enhance electronic effects and metabolic stability but may introduce steric hindrance .

Pharmacological Potential

Biological Activity

N,3,3-trimethylcyclopentan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₇N·HCl

- Molecular Weight : 179.69 g/mol

- Physical Form : Powder

- Purity : ≥95%

Research indicates that this compound exhibits its biological activity primarily through:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains due to its ability to disrupt cell membrane integrity. This disruption leads to leakage of intracellular components and ultimately cell death. It is hypothesized that the compound interacts with the phospholipid bilayer of bacterial membranes, causing structural and functional changes .

- Antiviral Activity : Studies have reported that derivatives of trimethylcyclopentanamines exhibit antiviral properties. For instance, compounds based on camphoric acid have been tested against viruses such as SARS-CoV-2 and H1N1 influenza, showing promising inhibitory effects .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various amines found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results indicate that while the compound is effective against certain pathogens, its efficacy varies significantly across different types of microorganisms .

Antiviral Studies

Recent investigations into the antiviral properties of related compounds revealed that this compound derivatives inhibited viral replication in vitro. The study outlined the following findings:

| Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | 10 | Inhibition of viral entry |

| H1N1 Influenza | 15 | Disruption of viral assembly |

The mechanism was attributed to interference with viral proteins essential for replication and assembly .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a dose-dependent response in bacterial inhibition, supporting its potential as an antimicrobial agent suitable for therapeutic applications.

Case Study 2: Antiviral Efficacy Against Influenza

A research team conducted a series of experiments to evaluate the antiviral effects of camphor-based amines on H1N1 influenza. The results indicated that these compounds could significantly reduce viral titers in cell cultures, suggesting their potential role in developing antiviral therapies .

Q & A

Q. What are the key synthetic routes for N,3,3-trimethylcyclopentan-1-amine hydrochloride?

The synthesis typically involves three stages:

- Cyclopentane ring formation : Cyclization of a pre-functionalized alkane using acid catalysts (e.g., H₂SO₄) or transition-metal-mediated pathways.

- Amination : Introduction of the primary amine group via reductive amination (e.g., using NaBH₃CN) or nucleophilic substitution with NH₃ under controlled pressure and temperature .

- Salt formation : Reaction with HCl in anhydrous ethanol or ether to precipitate the hydrochloride salt. Critical parameters: Temperature control during cyclization (50–80°C), stoichiometric excess of amine precursors, and inert atmosphere to prevent oxidation .

Q. How is this compound characterized spectroscopically?

Methodological approaches include:

- ¹H/¹³C NMR : Identify methyl groups (δ 1.0–1.5 ppm for CH₃), cyclopentane ring protons (δ 1.8–2.5 ppm), and amine protons (broad signal at δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₉H₁₈N⁺ (M–HCl) and fragmentation patterns for structural confirmation.

- UV-Vis : Limited utility unless conjugated with chromophores, but useful for tracking degradation via absorbance shifts .

Q. What purification techniques ensure high purity (>98%) of the compound?

- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) for controlled crystallization.

- Column chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) to remove unreacted amines.

- HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients for analytical purity validation .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final amination step?

- Catalyst screening : Test Pd/C or Raney Ni for reductive amination efficiency.

- Solvent effects : Compare polar solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.

- Kinetic studies : Use in-situ IR or GC-MS to monitor reaction progress and identify rate-limiting steps. Case study: A 20% yield increase was achieved by replacing NH₃ with methylamine in THF at 60°C .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton environments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopentane ring protons and methyl groups.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.

- LC-MS monitoring : Track degradation products (e.g., cyclopentene derivatives from β-elimination) over 72 hours.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for hydrochlorides) .

Q. How to design mechanistic studies for substitution reactions involving the amine group?

- Kinetic isotope effects (KIE) : Compare reaction rates using NH₃ vs. ND₃ to identify proton transfer steps.

- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidative substitution pathways.

- Computational docking : Simulate transition states for nucleophilic attacks using molecular dynamics software (e.g., GROMACS) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate accuracy?

- Differential scanning calorimetry (DSC) : Measure melting onset with controlled heating rates (5–10°C/min).

- Cross-lab validation : Compare results across labs using standardized equipment (e.g., Mettler Toledo DSC3).

- Impurity profiling : Use HPLC to rule out polymorphic effects or hydrate formation .

Tables for Key Parameters

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Cyclization |

| Catalyst (Pd/C) | 5–10 wt% | ↑ Amination |

| HCl Concentration | 1.5–2.0 M | ↑ Salt Purity |

Q. Table 2: Stability Study Results

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 2.0, 40°C | Cyclopentene derivatives | 48 |

| pH 9.0, 40°C | N-Oxides | 24 |

| 3% H₂O₂, 25°C | Chlorinated byproducts | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.